molecular formula C16H20BrN B586477 Bromantane-d5 CAS No. 1794737-27-1

Bromantane-d5

Cat. No.: B586477
CAS No.: 1794737-27-1
M. Wt: 311.278
InChI Key: LWJALJDRFBXHKX-IPPIDYIJSA-N
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Description

Bromantane-d5 is a deuterated derivative of Bromantane, a synthetic adamantane derivative known for its nootropic and psychostimulant propertiesIt is classified as a central nervous system stimulant and anxiolytic, demonstrating unique cognitive-enhancing abilities without the overstimulation commonly associated with traditional stimulants .

Preparation Methods

The synthesis of Bromantane-d5 involves the incorporation of deuterium atoms into the Bromantane molecule. The general synthetic route for Bromantane includes the reaction of 4-bromoaniline with adamantane-2-amine under specific conditions. The deuterated version, this compound, is prepared by using deuterated reagents and solvents to replace hydrogen atoms with deuterium .

Chemical Reactions Analysis

Bromantane-d5 undergoes various chemical reactions, including:

Scientific Research Applications

Bromantane-d5 has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for studying metabolic pathways and reaction mechanisms.

    Biology: Employed in studies involving neurotransmitter regulation and neuroprotection.

    Medicine: Investigated for its potential therapeutic effects in treating conditions like neurasthenia, anxiety, and cognitive disorders.

    Industry: Utilized in the development of performance-enhancing drugs and nootropic supplements .

Mechanism of Action

The exact mechanism of action of Bromantane-d5 is not fully understood. it is known to enhance dopamine and serotonin levels by inhibiting their reuptake. This compound also acts on GABA receptors, strengthening GABAergic mediation. These actions contribute to its cognitive-enhancing and anxiolytic effects .

Comparison with Similar Compounds

Bromantane-d5 is unique due to its deuterated nature, which can provide insights into the metabolic pathways and stability of Bromantane. Similar compounds include:

This compound stands out due to its specific applications in research involving deuterium-labeled compounds and its unique mechanism of action.

Properties

IUPAC Name

N-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2-deuterioadamantan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN/c17-14-1-3-15(4-2-14)18-16-12-6-10-5-11(8-12)9-13(16)7-10/h1-4,10-13,16,18H,5-9H2/i1D,2D,3D,4D,16D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJALJDRFBXHKX-IPPIDYIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC2(C3CC4CC(C3)CC2C4)[2H])[2H])[2H])Br)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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